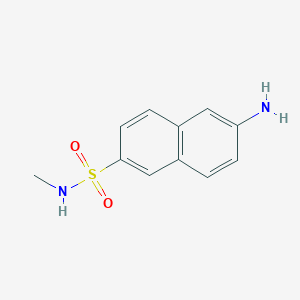

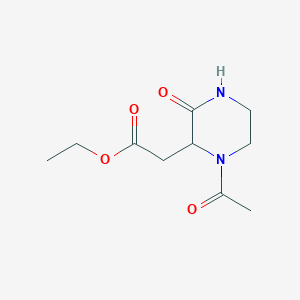

6-amino-N-methylnaphthalene-2-sulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide compounds, including those related to 6-amino-N-methylnaphthalene-2-sulfonamide, involves reactions such as the nucleophilic substitution of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine demonstrates a typical approach to sulfonamide synthesis (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using techniques like X-ray diffraction (XRD), demonstrating their crystalline nature and spatial arrangement. For example, detailed structural characterization through XRD revealed the triclinic system and specific spatial groupings of similar compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including those leading to the synthesis of complex structures and those involved in their degradation or transformation under different conditions. Research on autoxidation reactions of aromatic o-aminohydroxynaphthalenes, for instance, provides insight into the behavior of sulfonamide derivatives under aerobic conditions (Kudlich et al., 1999).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. Studies show that these compounds can exhibit good solubility in various organic solvents, and their thermal stability is assessed through techniques like thermal gravimetric analysis (TGA) (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other molecules, are key to understanding the applications of sulfonamide compounds. Investigations into their reactions with metals and other organic compounds reveal a broad range of potential chemical behaviors and applications (Chohan et al., 2009).

Aplicaciones Científicas De Investigación

-

Synthesis of Sulfonamides

- Field : Organic Chemistry

- Application Summary : Sulfonamides are widely used as building blocks in medical chemistry . They are synthesized from thiols and amines, two readily available low-cost commodity chemicals .

- Methods : The synthesis involves oxidative coupling of thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, which streamlines synthetic routes and reduces waste generation .

- Results : The process results in the creation of structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .

-

Sulfonimidates

- Field : Organic & Biomolecular Chemistry

- Application Summary : Sulfonimidates, a type of organosulfur compound, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

- Methods : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results : The synthesis of sulfonimidates allows for the modification of up to three points of diversity, providing a wide range of potential applications .

-

Cell-Penetrating Peptides (CPP)

- Field : Biomedical Research

- Application Summary : CPPs have served to deliver various molecules and particles into cells . They are used in disease diagnostics and future drug components .

- Methods : These peptides are relatively easy to synthesize and can be readily characterized . They can be manipulated to obtain large levels of gene expression, gene silencing, and even tumor targeting .

- Results : The use of CPPs and synthetic peptides is vastly improving biomedical research and shows a very bright future for the delivery of therapeutic molecules such as nucleic acids, drugs, and imaging agents, to cells and tissues .

-

Synthetic Peptides in Biochemistry, Molecular Biology, and Immunology

- Field : Biochemistry, Molecular Biology, and Immunology

- Application Summary : Synthetic peptides have found their places in these fields . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, and design of novel enzymes .

- Methods : The design of synthetic peptides was begun mainly due to the availability of secondary structure prediction methods . Peptide chemists have been able to perform experimental and computational techniques to focus on peptide conformational stability .

- Results : The work with synthetic peptides has catapulted scientists into present-day studies of peptide applications, including biotech companies who have discovered new peptides that hold valuable pharmacologic properties .

-

Sulfonamides in Antibiotics

- Field : Medical and Veterinary Medicine

- Application Summary : Sulfonamides are the oldest class of synthetic antibiotics still in use in clinical and veterinary settings . They have been leading to the widespread contamination of the environment with these xenobiotic compounds .

- Methods : Sulfonamides act through the blockage of folic acid synthesis . They have many other medical applications, namely as anti-diabetic, diuretic, anti-depressant, anti-inflammatory, anti-convulsant, anti-hypertension, and even herbicidal agents .

- Results : The intensive utilization of sulfonamides has resulted in their presence in a wide diversity of environmental compartments and matrices .

-

Sulfonimidates in Organic & Biomolecular Chemistry

- Field : Organic & Biomolecular Chemistry

- Application Summary : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

- Methods : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results : One of the main advantages of such compounds is the possibility to modify up to three points of diversity .

Propiedades

IUPAC Name |

6-amino-N-methylnaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-13-16(14,15)11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQODZRXIYFUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888817 | |

| Record name | 2-Naphthalenesulfonamide, 6-amino-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-N-methylnaphthalene-2-sulfonamide | |

CAS RN |

104295-55-8 | |

| Record name | 6-Amino-N-methyl-2-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104295-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonamide, 6-amino-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104295558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonamide, 6-amino-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonamide, 6-amino-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-N-methylnaphthalene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)

![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)